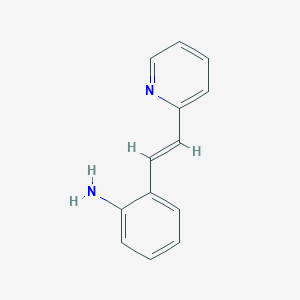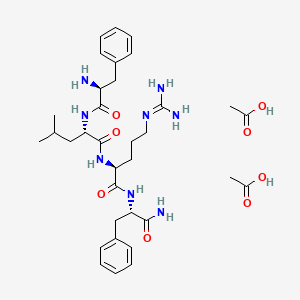
CATHEPSIN G FROM HUMAN LEUKOCYTES
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cathepsin G is a protein encoded by the CTSG gene in humans . It is one of the three serine proteases of the chymotrypsin family that are stored in the azurophil granules . Cathepsin G plays an important role in eliminating intracellular pathogens and breaking down tissues at inflammatory sites, as well as in anti-inflammatory response . It is a neutral proteinase secreted by neutrophil granulocytes . The gene is located on human chromosome 14q12 .
Synthesis Analysis
Cathepsin G is a serine protease located in the azurophil granules of neutrophils . It stimulates human lymphocytes and exhibits specific, saturable, and reversible binding to lymphocytes: B cells, CD4 + T cells, CD8 + T cells, and natural killer (NK) cells . The enzyme is sequestered in the matrix of the granules and is only released during phagocytosis .Molecular Structure Analysis
The CTSG gene, which encodes Cathepsin G, is located at chromosome 14q 11.2, consisting of 5 exons . Cathepsin G is a 255-amino-acid-residue protein including an 18-residue signal peptide, a two-residue activation peptide at the N-terminus, and a carboxy-terminal extension . The molecular weight of Cathepsin G is between 23-30 kDa .Chemical Reactions Analysis
Cathepsin G is involved in controlling numerous processes of the innate and adaptive immune system . These include the proteolytic activity of Cathepsin G and play a pivotal role in alteration of chemokines as well as cytokines, clearance of exogenous and internalized pathogens, platelet activation, apoptosis, and antigen processing .Physical And Chemical Properties Analysis
Cathepsin G is a glycoprotein containing approximately 1% carbohydrate . It is considered to be a major constituent of human neutrophil granulocytes . The enzyme is sequestered in the matrix of the granules and is only released during phagocytosis .Mecanismo De Acción
Cathepsin G plays an important role in eliminating intracellular pathogens and breaking down tissues at inflammatory sites, as well as in anti-inflammatory response . It degrades various proteins, such as elastin, collagen, fibrinogen, and immunoglobin . It is involved in the activation or inactivation of protein hormones and the inactivation of plasma proteinase inhibitors .
Direcciones Futuras
Research suggests that Cathepsin G gained tryptic function but lost efficiency during primate evolution . This suggests that tryptic activity is not an attribute of ancestral mammalian cathepsin G, which was primarily chymotryptic, and that primate-selective broadening of specificity opposed the general trend of increased specialization by immune peptidases and allowed acquisition of new functions .
Propiedades
Número CAS |
107200-92-0 |
|---|---|
Nombre del producto |
CATHEPSIN G FROM HUMAN LEUKOCYTES |
Fórmula molecular |
C9H7N3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Azanium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]-3-(phenylcarbamoyl)naphthalen-2-olate](/img/structure/B1166736.png)